1-(Benzylthio)-N,N-diethyl-2-(trimethylsilyl)ethenamine
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Overview
Description
1-(Benzylthio)-N,N-diethyl-2-(trimethylsilyl)ethenamine is an organic compound that features a unique combination of functional groups, including a benzylthio group, a diethylamino group, and a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzylthio)-N,N-diethyl-2-(trimethylsilyl)ethenamine typically involves the reaction of benzylthiol with N,N-diethyl-2-(trimethylsilyl)ethenamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the nucleophilic substitution reaction. The reaction is conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the thiol group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, recrystallization, and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(Benzylthio)-N,N-diethyl-2-(trimethylsilyl)ethenamine undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to yield corresponding amines or thiols.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride (TBAF).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Tetrabutylammonium fluoride, other fluoride sources.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
1-(Benzylthio)-N,N-diethyl-2-(trimethylsilyl)ethenamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its functional groups.
Mechanism of Action
The mechanism of action of 1-(Benzylthio)-N,N-diethyl-2-(trimethylsilyl)ethenamine involves interactions with various molecular targets. The benzylthio group can interact with thiol-containing enzymes, potentially inhibiting their activity. The diethylamino group can interact with receptors or enzymes, modulating their function. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes.
Comparison with Similar Compounds
Similar Compounds
1-(Benzylthio)-N,N-diethyl-2-(trimethylsilyl)ethenamine: Unique due to the combination of benzylthio, diethylamino, and trimethylsilyl groups.
1-(Benzylthio)-N,N-diethyl-2-(methylsilyl)ethenamine: Similar structure but with a methylsilyl group instead of a trimethylsilyl group.
1-(Benzylthio)-N,N-diethyl-2-(ethylsilyl)ethenamine: Similar structure but with an ethylsilyl group instead of a trimethylsilyl group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. The presence of the trimethylsilyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H27NSSi |
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Molecular Weight |
293.5 g/mol |
IUPAC Name |
(E)-1-benzylsulfanyl-N,N-diethyl-2-trimethylsilylethenamine |
InChI |
InChI=1S/C16H27NSSi/c1-6-17(7-2)16(14-19(3,4)5)18-13-15-11-9-8-10-12-15/h8-12,14H,6-7,13H2,1-5H3/b16-14+ |
InChI Key |
JZROAASNVLNJCO-JQIJEIRASA-N |
Isomeric SMILES |
CCN(CC)/C(=C\[Si](C)(C)C)/SCC1=CC=CC=C1 |
Canonical SMILES |
CCN(CC)C(=C[Si](C)(C)C)SCC1=CC=CC=C1 |
Origin of Product |
United States |
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